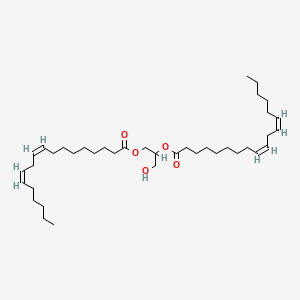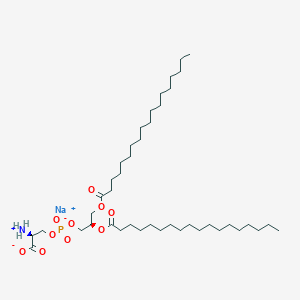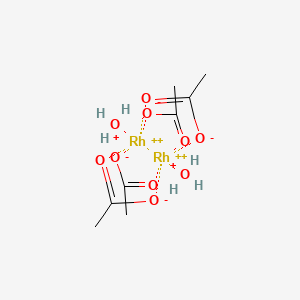
Rhodium(ii)acetatedimer dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its emerald green color and is slightly soluble in polar solvents, including water . It is widely studied for its catalytic properties and is used in various chemical reactions.
Mechanism of Action
Target of Action
Rhodium(II) acetate dimer dihydrate primarily targets carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . It is an effective catalyst for these reactions, playing a crucial role in facilitating the chemical transformations .
Mode of Action
The compound interacts with its targets through a process known as ligand exchange . This involves the replacement of the acetate group by other carboxylates and related groups . The compound’s interaction with its targets leads to changes in the chemical structure of the reactants, enabling the desired reactions to occur .
Biochemical Pathways
The biochemical pathways affected by Rhodium(II) acetate dimer dihydrate are those involved in carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . The compound acts as a catalyst in these reactions, accelerating the rate at which they occur and influencing their outcomes .
Result of Action
The result of Rhodium(II) acetate dimer dihydrate’s action is the facilitation of carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . By acting as a catalyst, it enables these reactions to occur more efficiently, leading to the desired chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodium(ii)acetatedimer dihydrate is typically synthesized by heating hydrated rhodium(iii) chloride in a methanol-acetic acid mixture. The crude product is the bis(methanol) complex, which is easily desolvated to form the final product . Another method involves refluxing a suspension of rhodium hydroxide in glacial acetic acid for 18 hours, followed by evaporation and extraction with boiling acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rhodium(ii)acetatedimer dihydrate undergoes various types of reactions, including:
Oxidation: It acts as a catalyst in the oxidation of hydrocarbons.
Reduction: It can facilitate the reduction of certain organic compounds.
Substitution: The acetate groups can be replaced by other carboxylates of strong acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diazo compounds, alkenes, and alcohols. Typical reaction conditions involve moderate temperatures and the presence of polar solvents .
Major Products Formed
Major products formed from reactions involving this compound include cyclopropanes, oxidized hydrocarbons, and various substituted organic compounds .
Scientific Research Applications
Rhodium(ii)acetatedimer dihydrate has a wide range of applications in scientific research:
Biology: It is employed in differentiating ribonucleosides and deoxynucleosides.
Medicine: Research is ongoing into its potential use in drug development and other medical applications.
Industry: It is used in the functionalization of fullerenes into polymers and other industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Copper(ii) acetate
- Chromium(ii) acetate
Uniqueness
Rhodium(ii)acetatedimer dihydrate is unique due to its high reactivity and versatility as a catalyst. It is more reactive than similar compounds like copper(ii) acetate and chromium(ii) acetate, making it particularly useful in differentiating ribonucleosides and deoxynucleosides .
Properties
IUPAC Name |
dioxidanium;rhodium(2+);tetraacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;;/q;;;;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALSRKOXCSDMB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[OH3+].[OH3+].[Rh+2].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O10Rh2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
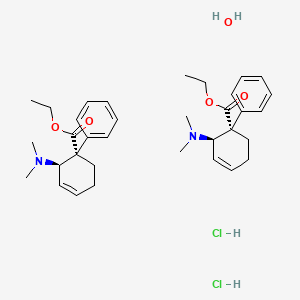
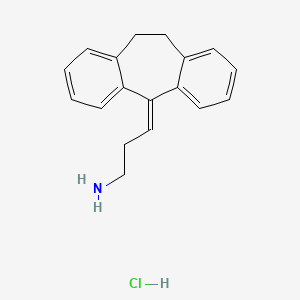
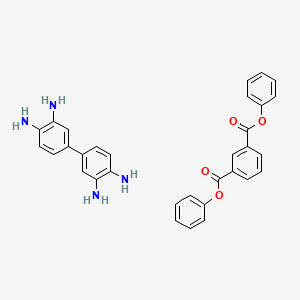
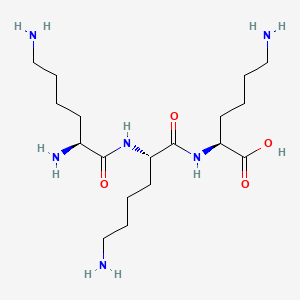
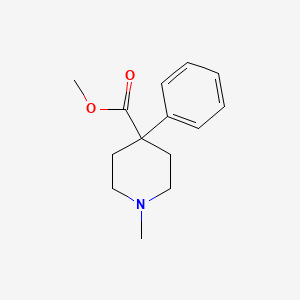
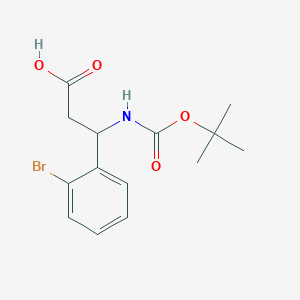
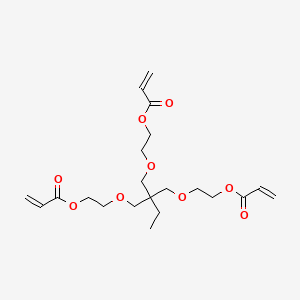
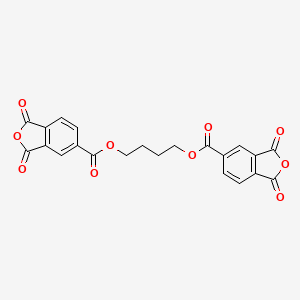
![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)


![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)
